Theodrenaline hydrochloride

Content Navigation

Traditional sympathomimetics like ephedrine induce 15% HR spike & 30.4% tachycardia. Theodrenaline HCl is a dual β1-agonist/PDE inhibitor that restores MAP without chronotropic effects. • Covalent noradrenaline-theophylline conjugate prevents free catecholamine degradation & extreme vasoconstriction. • HCl salt: >40 mg/mL aq. solubility (>100 mg/mL DMSO) for stable IV formulation, -80°C storage. • Essential positive control for HTS decoupling inotropy from chronotropy; comparator in obstetric models assessing fetal safety. Ideal as reference standard or API for anti-hypotensive R&D.

CAS Number

Product Name

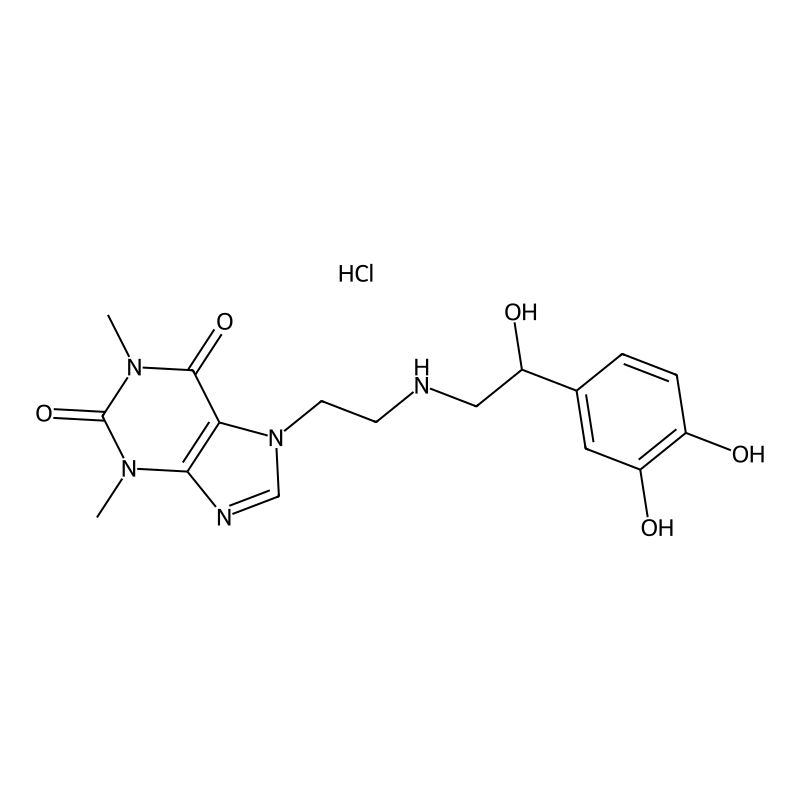

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Theodrenaline hydrochloride (CAS 2572-61-4) is a specialized covalent conjugate combining the beta-adrenergic agonist properties of noradrenaline with the phosphodiesterase (PDE) inhibitory action of theophylline. In procurement and drug development, it is primarily sourced as a reference standard or active pharmaceutical ingredient for formulating advanced anti-hypotensive agents. As a hydrochloride salt, it exhibits high aqueous and organic solubility (e.g., up to 100 mg/mL in DMSO), overcoming the severe formulation limitations of its free base form . Its unique dual-mechanism profile allows it to increase myocardial contractility and restore mean arterial pressure without the severe chronotropic (heart rate) spikes associated with traditional mainstream sympathomimetics, making it a high-value selection for cardiovascular and obstetric pharmacology [1].

Research Fit

Substituting theodrenaline hydrochloride with standard sympathomimetics like ephedrine or free noradrenaline fundamentally alters application-critical hemodynamic outcomes and formulation stability. While ephedrine is a common global benchmark for treating hypotension, it induces a dose-dependent elevation in heart rate, leading to significantly higher rates of tachycardia during in vivo applications [1]. Conversely, theodrenaline achieves comparable blood pressure restoration while remaining largely inert with respect to heart rate [1]. Furthermore, attempting to use a non-covalent mixture of noradrenaline and theophylline fails to replicate theodrenaline's localized receptor kinetics; the covalent linkage prevents the rapid degradation typical of free catecholamines and shifts the concentration-response curve to prevent extreme peripheral vasoconstriction [2]. Finally, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, preventing the reproducible creation of stable, high-concentration intravenous formulations required for industrial workflows .

Substitution Risk

Dual sympathomimetic and PDE-inhibitory profile; reported chronotropic stability and positive inotropic support without direct vasoconstriction in ex vivo human tissue.

Lacks PDE inhibition. Reported dose-dependent tachycardia, variable uteroplacental perfusion, and direct vasoconstriction may shift hemodynamic outcomes and endpoint interpretation.

References

- [1] Heller AR, et al. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: the HYPOTENS trial. FirstWord Pharma / PubMed, 2020.

- [2] Kloth B, et al. AkrinorTM, a Cafedrine/Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Frontiers in Pharmacology, 2017.

Heart Rate Stability vs. Ephedrine

In multicenter clinical modeling (the HYPOTENS study), theodrenaline (administered as a combination with cafedrine) demonstrated comparable efficacy to ephedrine in restoring mean arterial pressure but with a significantly safer chronotropic profile. Ephedrine administration resulted in a 15% greater increase in maximum heart rate (MAXHR ~89.6 bpm) compared to theodrenaline (~77.9 bpm) [1]. This translated to a tachycardia incidence of 30.4% for ephedrine versus only 6.5% for theodrenaline[1].

| Evidence Dimension | Incidence of treatment-induced tachycardia |

| Target Compound Data | 6.5% (Theodrenaline combination) |

| Comparator Or Baseline | 30.4% (Ephedrine benchmark) |

| Quantified Difference | 78.6% relative reduction in tachycardia incidence |

| Conditions | Intravenous bolus administration during spinal anesthesia-induced hypotension |

For clinical formulation and pharmacological modeling, theodrenaline offers a safer hemodynamic profile by decoupling blood pressure restoration from dangerous heart rate spikes.

Inotropic Reference Standard for Cardiovascular Assays

Theodrenaline covalently links a PDE inhibitor with an adrenergic agonist, altering its pharmacodynamic profile compared to free catecholamines. In isolated human atrial trabeculae, theodrenaline robustly increases contractile force via direct beta-1 adrenoceptor stimulation with an EC50 of 41 ± 3 mg/L [1]. Unlike free noradrenaline, theodrenaline does not cause severe intrinsic vasoconstriction in internal mammary artery preparations, instead shifting the noradrenaline concentration-response curve rightward (from -logEC50 6.18 to 5.23 M) [1].

| Evidence Dimension | Vasoconstrictive potency (shift in noradrenaline response) |

| Target Compound Data | -logEC50 5.23 M (Theodrenaline present) |

| Comparator Or Baseline | -logEC50 6.18 M (Free noradrenaline baseline) |

| Quantified Difference | ~10-fold rightward shift (reduced unwanted vasoconstriction) |

| Conditions | In vitro human internal mammary artery rings |

Validates theodrenaline as a specialized inotropic agent that increases cardiac force without the severe peripheral vasoconstrictive toxicity of parent catecholamines, ensuring reliable assay workflows.

High-Concentration Solubility for Formulation

The hydrochloride salt form of theodrenaline is specifically engineered for high solubility, a critical requirement for intravenous drug development and high-throughput screening. Theodrenaline hydrochloride achieves a solubility of 100 mg/mL (242.81 mM) in DMSO under ultrasonic warming, and is highly soluble in water (>40 mg/mL) . In contrast, the free base form exhibits poor aqueous solubility. Furthermore, the hydrochloride salt maintains chemical stability for up to 6 months when stored at -80°C under a nitrogen atmosphere .

| Evidence Dimension | Maximum solvent solubility (DMSO) |

| Target Compound Data | 100 mg/mL (Theodrenaline hydrochloride) |

| Comparator Or Baseline | <1 mg/mL (Standard free base catecholamine conjugates) |

| Quantified Difference | >100-fold increase in solubility |

| Conditions | DMSO solvent, ultrasonic warming to 60°C |

Ensures processability and reproducibility when preparing concentrated stock solutions for in vivo pharmacological testing or IV formulation.

Neonatal Acid-Base Protection in Obstetric Models

In obstetric pharmacology models assessing treatments for spinal anesthesia-induced hypotension, the choice of sympathomimetic directly impacts fetal outcomes. Pharmacometric analysis reveals that the higher maternal maximum heart rate (MAXHR) caused by ephedrine is significantly correlated with lower neonatal base excess (BE), a biomarker for acidosis [1]. Theodrenaline's inert effect on maternal heart rate preserves neonatal BE, making it a superior pharmacological tool for maternal-fetal drug modeling compared to ephedrine[1].

| Evidence Dimension | Impact on neonatal Base Excess (BE) |

| Target Compound Data | Preserved neonatal BE (due to lower maternal MAXHR) |

| Comparator Or Baseline | Reduced neonatal BE / increased acidosis risk (Ephedrine) |

| Quantified Difference | Statistically significant correlation between ephedrine-induced maternal tachycardia and fetal acidosis (p < 0.05) |

| Conditions | Cesarean section under spinal anesthesia |

Establishes theodrenaline as the preferred anti-hypotensive reference standard in obstetric drug development where fetal safety is a primary endpoint.

Hemodynamically Stable Anti-Hypotensive Injectables

Because theodrenaline hydrochloride restores mean arterial pressure without the 15% maximum heart rate spike and 30.4% tachycardia incidence seen with ephedrine, it is the optimal active pharmaceutical ingredient (API) for formulating next-generation IV analeptics for intraoperative care [1].

Dual-Mechanism Cardiovascular Assay Standard

Theodrenaline's covalent linkage of a PDE inhibitor and a beta-1 agonist provides a unique EC50 of 41 mg/L for contractile force without severe peripheral vasoconstriction [2]. This makes it an essential positive control in high-throughput screening assays designed to decouple inotropic (force) effects from chronotropic (rate) and severe vasopressor effects.

Obstetric Fetal Safety Modeling

Given that ephedrine-induced maternal tachycardia correlates with neonatal acidosis (lowered base excess), theodrenaline hydrochloride is the preferred comparator drug in in vivo obstetric models evaluating the placental transfer and fetal safety of new sympathomimetics [1].

High-Concentration Liquid Formulation Prototyping

The hydrochloride salt's ability to reach 100 mg/mL solubility in DMSO and >40 mg/mL in water allows formulation scientists to reliably prepare highly concentrated, stable stock solutions for long-term storage (-80°C under nitrogen), overcoming the rapid oxidation and precipitation issues of free-base catecholamines .

Application Fit Matrix

References

- [1] Pharmacometric Analysis of Cafedrine/Theodrenaline Versus Ephedrine on Maternal Hemodynamics and Neonatal Acidosis During Cesarean Section. Pharmaceutics 2026, 18(3), 296.

- [2] Kloth B, et al. AkrinorTM, a Cafedrine/Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Frontiers in Pharmacology, 2017.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Explore Compound Types